![molecular formula C7H16Cl2N4 B1459135 [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1432680-36-8](/img/structure/B1459135.png)
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Overview
Description
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds similar to [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, have been extensively researched for their potential in drug development due to their diverse biological activities. Triazoles are known for their broad range of biological activities, which have made them a significant class of heterocyclic compounds in the development of new drugs. Their applications span across anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The synthesis and biological evaluation of triazole derivatives have been a focal point in pharmaceutical research, aiming to discover new therapeutic agents with improved efficacy and safety profiles. Efforts have been directed towards finding new and more efficient methods of preparing triazoles that align with the principles of green chemistry and sustainability, addressing the continuous emergence of new diseases and drug-resistant pathogens (Ferreira et al., 2013).
Biologically Active 1,2,4-Triazole Derivatives
The chemistry of 1,2,4-triazoles has been under exploration to synthesize biologically active substances. Alternatives to classical synthesis methods have been identified, leading to compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The pursuit for new biologically active 1,2,4-triazole derivatives is driven by the high incidence of bacterial and fungal infections and the need for effective treatments. The synthesis and evaluation of these compounds are crucial in addressing the challenges posed by drug resistance and the emergence of new infectious diseases (Ohloblina, 2022).
Reactivity and Pharmacological Activity of 1,2,4-Triazole Derivatives
The reactivity of 1,2,4-triazole-3-thione derivatives, which are structurally related to this compound, has been a subject of research due to their antioxidant and antiradical activities. These compounds have shown a positive impact on patients who received high doses of radiation, with some being compared to biogenic amino acids like cysteine. The exploration of chemical transformations involving 1,2,4-triazole-3-thiones opens new avenues for developing therapeutic agents with novel mechanisms of action (Kaplaushenko, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-5(2)7-10-9-6(4-8)11(7)3;;/h5H,4,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRFAROBIYCPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


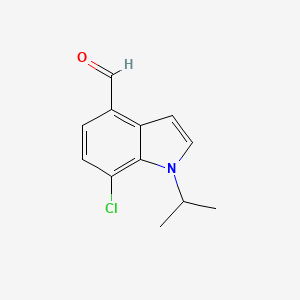

![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)
![8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1459055.png)

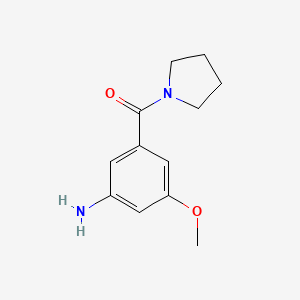


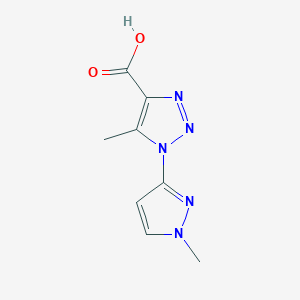
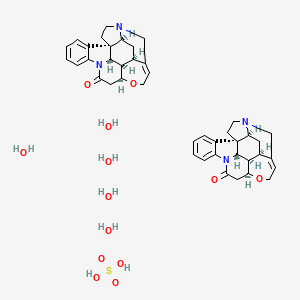

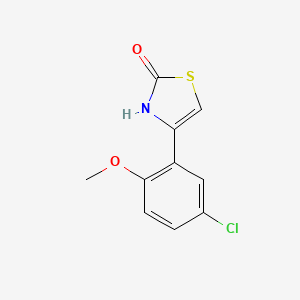
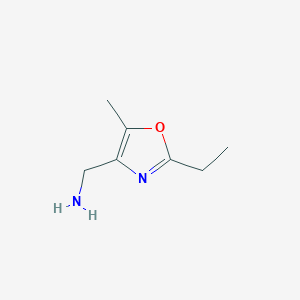
![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)
